

Unveiling the Selectivity of BAZ2-ICR: A Comparative Analysis with CECR2

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Compound of Interest		
Compound Name:	BAZ2-ICR	
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Sutton, London – November 5, 2025 – In the intricate landscape of epigenetic research, the development of selective chemical probes is paramount for dissecting the biological functions of specific protein domains. **BAZ2-ICR**, a potent and cell-active inhibitor of the BAZ2A and BAZ2B bromodomains, has emerged as a critical tool for investigating their roles in chromatin remodeling and gene regulation. This guide provides a comprehensive comparison of **BAZ2-ICR**'s binding affinity for its intended targets versus the off-target bromodomain CECR2, supported by quantitative data and detailed experimental protocols.

Executive Summary

BAZ2-ICR is a high-quality chemical probe that exhibits moderate to high potency for the BAZ2A and BAZ2B bromodomains.[1] While it displays a commendable selectivity profile across the broader bromodomain family, a notable cross-reactivity with the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein has been documented. Experimental data consistently demonstrates a 10- to 15-fold selectivity of BAZ2-ICR for BAZ2A/B over CECR2. [2][3] This guide will delve into the specifics of this interaction, providing researchers with the necessary data and methodologies to critically evaluate the use of BAZ2-ICR in their experimental designs.

Comparative Binding Affinity Data



The binding affinities of **BAZ2-ICR** for the bromodomains of BAZ2A, BAZ2B, and CECR2 have been determined using multiple biophysical and biochemical assays. The following tables summarize the key quantitative data, providing a clear comparison of the inhibitor's potency and selectivity.

Table 1: **BAZ2-ICR** Binding Affinity (IC50)

Target Bromodomain	IC50 (nM)	Assay Method
BAZ2A	130	AlphaScreen
BAZ2B	180	AlphaScreen
CECR2	Not explicitly reported, but selectivity data suggests a significantly higher value.	-

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the binding of a substrate by 50%. Lower values signify higher potency.[4][5]

Table 2: BAZ2-ICR Dissociation Constants (Kd)

Target Bromodomain	Kd (nM)	Assay Method
BAZ2A	109	Isothermal Titration Calorimetry (ITC)
BAZ2B	170	Isothermal Titration Calorimetry (ITC)
CECR2	1550	Isothermal Titration Calorimetry (ITC)

Kd (Dissociation constant) represents the equilibrium constant for the dissociation of the inhibitor-protein complex. A lower Kd value indicates a stronger binding affinity.[1][6]

Experimental Methodologies



To ensure the reproducibility and accurate interpretation of the binding data, detailed protocols for the key experimental assays are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (**BAZ2-ICR**) to a macromolecule (bromodomain-containing protein). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (Δ H).

Protocol Outline:

- Sample Preparation:
 - Recombinant BAZ2A, BAZ2B, or CECR2 bromodomain protein is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
 - BAZ2-ICR is dissolved in the same ITC buffer to the desired concentration. The
 concentration of the protein in the sample cell and the inhibitor in the syringe are
 determined accurately.
- ITC Experiment:
 - The sample cell of the calorimeter is filled with the bromodomain protein solution.
 - The injection syringe is filled with the BAZ2-ICR solution.
 - A series of small, sequential injections of the BAZ2-ICR solution into the sample cell are performed at a constant temperature.
 - The heat released or absorbed during each injection is measured by the instrument.
- Data Analysis:
 - The raw data, a series of heat-burst peaks for each injection, is integrated to determine the heat change per mole of injectant.



 The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and enthalpy of the interaction.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay that measures the interaction between two molecules. In this context, it is used to assess the ability of **BAZ2-ICR** to inhibit the interaction between a bromodomain and its acetylated histone peptide ligand.

Protocol Outline:

- Reagent Preparation:
 - Biotinylated acetylated histone peptide (substrate) is prepared.
 - GST-tagged BAZ2A or BAZ2B bromodomain protein is purified.
 - Streptavidin-coated Donor beads and anti-GST Acceptor beads are used.
- Assay Procedure (384-well plate format):
 - A solution containing the GST-tagged bromodomain protein and the biotinylated histone peptide is added to the wells.
 - Varying concentrations of BAZ2-ICR or a vehicle control (DMSO) are added to the wells.
 - The mixture is incubated to allow for inhibitor binding.
 - Anti-GST Acceptor beads are added and incubated.
 - Streptavidin Donor beads are added and the plate is incubated in the dark.
- Signal Detection and Analysis:
 - The plate is read on an AlphaScreen-compatible plate reader. Laser excitation at 680 nm leads to the emission of light at 520-620 nm if the Donor and Acceptor beads are in close proximity.



 The signal intensity is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a cell-based assay used to measure the dynamics of fluorescently labeled molecules within a living cell. In this context, it is used to determine if **BAZ2-ICR** can displace BAZ2A from chromatin.

Protocol Outline:

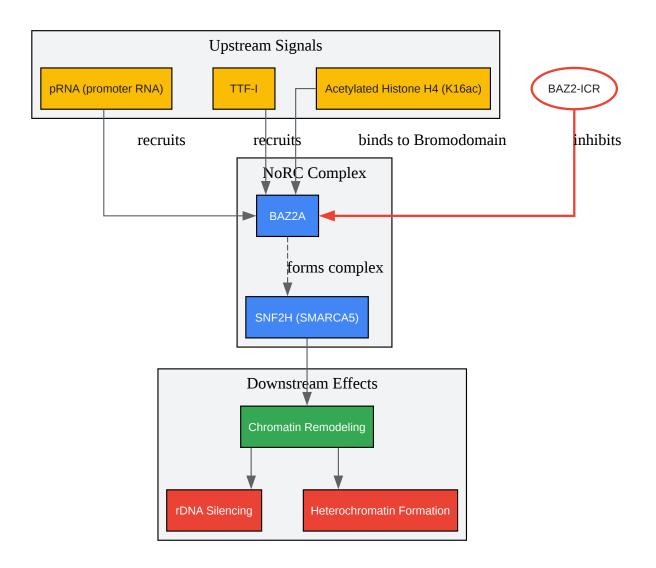
- Cell Culture and Transfection:
 - Human osteosarcoma (U2OS) cells are cultured in a glass-bottom dish.
 - Cells are transfected with a plasmid encoding a GFP-tagged full-length BAZ2A protein.
- Cell Treatment and Imaging:
 - Transfected cells are treated with BAZ2-ICR (e.g., 1 μM) or a vehicle control.
 - Live-cell imaging is performed using a confocal microscope equipped with an environmental chamber to maintain physiological conditions.
- FRAP Experiment:
 - A specific region of interest (ROI) within the nucleus where the GFP-BAZ2A signal is localized is selected.
 - The GFP signal within the ROI is photobleached using a high-intensity laser.
 - The recovery of fluorescence in the bleached region is monitored over time by acquiring a series of images at low laser intensity.
- Data Analysis:
 - The fluorescence intensity in the bleached region is measured and normalized to the prebleach intensity.



 The rate of fluorescence recovery is calculated. A faster recovery rate in the presence of BAZ2-ICR indicates that the inhibitor is displacing the GFP-BAZ2A from the less mobile, chromatin-bound state, allowing for a quicker influx of unbound, fluorescent protein into the bleached area.

Signaling Pathways and Experimental Workflows

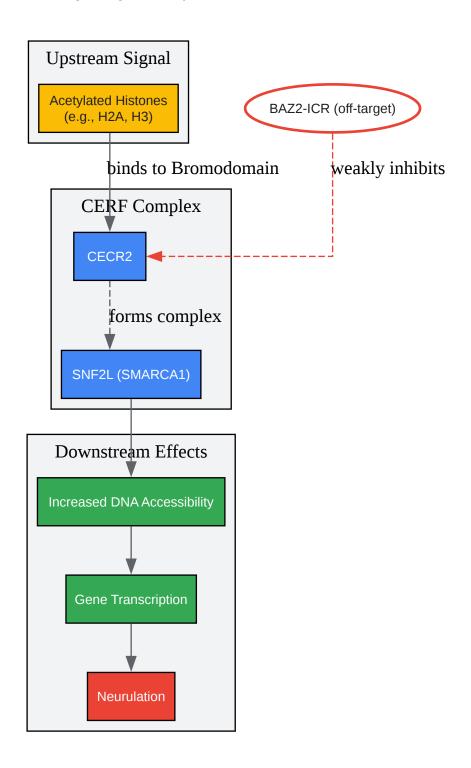
To provide a clearer understanding of the biological context and the experimental logic, the following diagrams have been generated using the DOT language.





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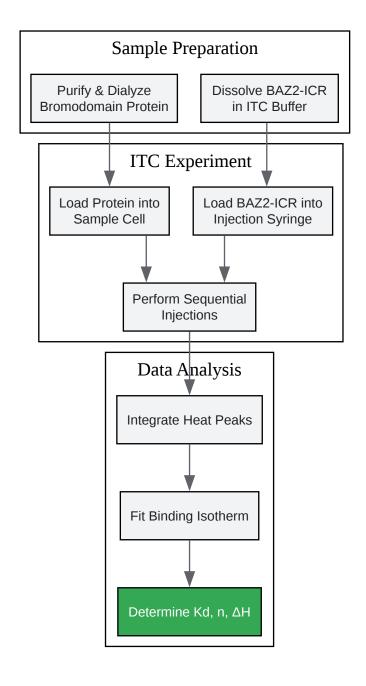
Caption: BAZ2A/NoRC Signaling Pathway.



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Caption: CECR2/CERF Signaling Pathway.





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Caption: Isothermal Titration Calorimetry Workflow.

Conclusion

BAZ2-ICR stands as a valuable chemical probe for elucidating the functions of BAZ2A and BAZ2B bromodomains. However, researchers must be cognizant of its 10- to 15-fold lower affinity for CECR2. For experiments where the cellular concentration of **BAZ2-ICR** is high, or in



cellular contexts with high levels of CECR2 expression, off-target effects should be carefully considered and controlled for. The data and protocols presented in this guide are intended to empower researchers to design and interpret their experiments with a comprehensive understanding of **BAZ2-ICR**'s selectivity profile.

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